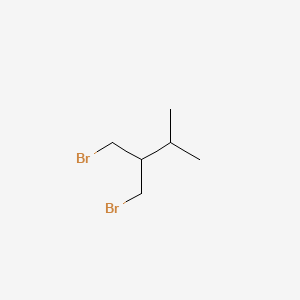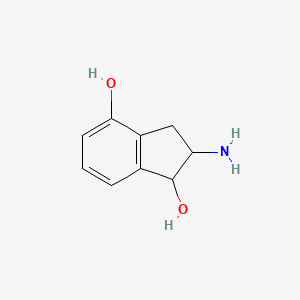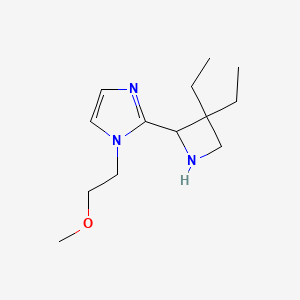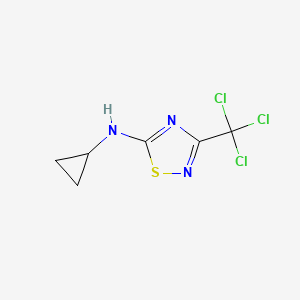
1-Propoxypiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propoxypiperazine is an organic compound that belongs to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions this compound, specifically, has a propoxy group attached to one of the nitrogen atoms in the piperazine ring
Preparation Methods
The synthesis of 1-Propoxypiperazine can be achieved through several methods. One common approach involves the reaction of piperazine with propyl halides under basic conditions. For instance, piperazine can react with propyl bromide in the presence of a base such as potassium carbonate to yield this compound. Another method involves the use of propylene oxide, which can react with piperazine to form the desired product.
Industrial production methods often involve large-scale reactions using continuous flow reactors. These reactors allow for the efficient and controlled synthesis of this compound by maintaining optimal reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
1-Propoxypiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles such as alkyl halides or acyl chlorides replace the existing groups.
Cyclization: Under certain conditions, this compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propoxypiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: this compound is used in the production of polymers, resins, and other industrial materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-Propoxypiperazine involves its interaction with specific molecular targets. For instance, in biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. In medicinal chemistry, it may interact with receptors in the central nervous system, leading to therapeutic effects.
Comparison with Similar Compounds
1-Propoxypiperazine can be compared with other piperazine derivatives such as:
1-Methylpiperazine: Similar in structure but with a methyl group instead of a propoxy group.
1-Ethylpiperazine: Contains an ethyl group, differing in the length of the alkyl chain.
1-Phenylpiperazine: Has a phenyl group, introducing aromaticity and different chemical properties.
The uniqueness of this compound lies in its propoxy group, which imparts distinct reactivity and potential applications compared to other piperazine derivatives. This structural variation can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-propoxypiperazine |
InChI |
InChI=1S/C7H16N2O/c1-2-7-10-9-5-3-8-4-6-9/h8H,2-7H2,1H3 |
InChI Key |
KRBDJSXSFRWHSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCON1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol](/img/structure/B13207852.png)
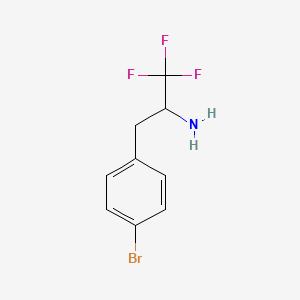

![3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13207877.png)
![2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B13207878.png)
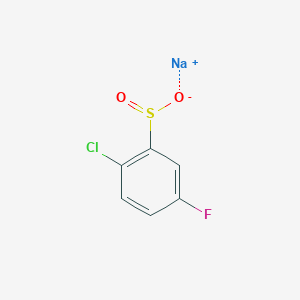
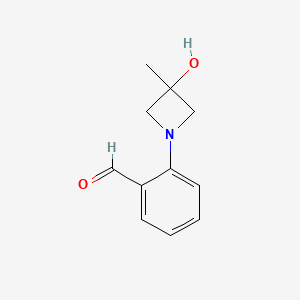
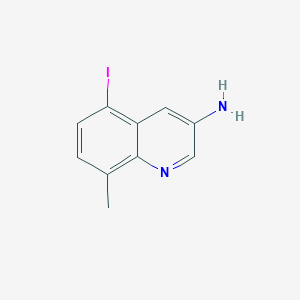
![Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207906.png)
